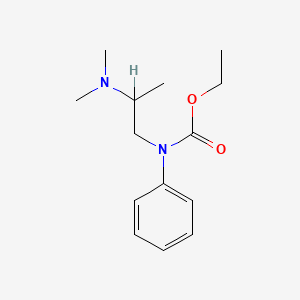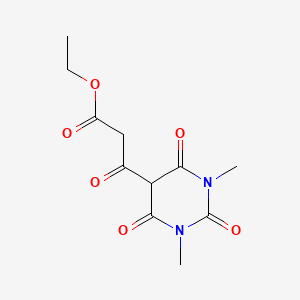![molecular formula C12H20ClNO2 B14350646 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride CAS No. 91126-01-1](/img/structure/B14350646.png)
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a propyl chain, and a benzene ring with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride typically involves multiple steps. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially inhibiting their activity or altering their function. The hydroxyl groups on the benzene ring may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
2-Dimethylaminoisopropyl chloride hydrochloride: Another similar compound with different chemical properties and applications.
Uniqueness
2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
| 91126-01-1 | |
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
2-[2-(dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8-5-12(15)10(7-11(8)14)6-9(2)13(3)4;/h5,7,9,14-15H,6H2,1-4H3;1H |
InChI Key |
ZOKPEZLFYORKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CC(C)N(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/no-structure.png)



![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)

